Home > Products > Screening Compounds P19578 > Chloroorienticin B
Chloroorienticin B - 118373-81-2

Chloroorienticin B

Catalog Number: EVT-1173041
CAS Number: 118373-81-2
Molecular Formula: C66H75Cl2N9O24
Molecular Weight: 1449.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chloroorienticin B is a glycopeptide that is isolated from Amycolatopsis orientalis. It has a role as a bacterial metabolite and an antimicrobial agent. It is a monosaccharide derivative, a cyclic ether, a heterodetic cyclic peptide, a polyphenol, an organochlorine compound and a glycopeptide. It derives from a vancomycin aglycone. It is a conjugate base of a chloroorienticin B(1+).
Source and Classification

Chloroorienticin B is produced through the enzymatic action of specific glycosyltransferases in the biosynthetic pathway of chloroeremomycin. The primary enzymes involved in its synthesis include GtfA, GtfB, and GtfC, which facilitate the transfer of sugar moieties to the aglycone backbone . As a member of the glycopeptide antibiotic class, it shares structural similarities with other antibiotics in this group, such as vancomycin and teicoplanin, which are widely used in clinical settings to treat severe infections caused by resistant bacteria .

Synthesis Analysis

The synthesis of Chloroorienticin B involves a chemoenzymatic approach that utilizes specific glycosyltransferases. The process begins with the degradation of vancomycin to obtain a pseudoaglycone, followed by enzymatic reactions that introduce sugar units:

  1. Starting Material: Vancomycin pseudoaglycone is generated through acid treatment (trifluoroacetic acid and water in a 9:1 ratio).
  2. Enzymatic Reactions:
    • GtfB converts the aglycone into deoxysugar derivatives.
    • GtfA transfers L-4-epi-vancosamine to the aglycone, resulting in Chloroorienticin B.
    • The optimal conditions for GtfA activity are pH 7.5 and a temperature conducive to enzyme stability .

This method allows for high specificity and efficiency in producing Chloroorienticin B from simpler precursors.

Molecular Structure Analysis

Chloroorienticin B has a complex molecular structure characterized by multiple sugar units attached to a core peptide. The molecular formula is C₁₄₅H₁₈₃N₃₃O₃₄S, with a molecular weight of approximately 1450 Da. The structure consists of:

  • Core Peptide: A heptapeptide backbone typical of glycopeptide antibiotics.
  • Sugar Moieties: One D-glucose and two L-4-epi-vancosamines that are crucial for its antibiotic activity.

Mass spectrometry techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) have been employed to confirm the molecular weight and structural integrity .

Chemical Reactions Analysis

Chloroorienticin B participates in various chemical reactions typical for glycopeptides:

  1. Glycosylation Reactions: The primary reaction involves the transfer of sugar moieties facilitated by glycosyltransferases.
  2. Degradation Pathways: Under acidic conditions, Chloroorienticin B can undergo hydrolysis, leading to the release of sugar units.
  3. Antimicrobial Activity Mechanism: It inhibits bacterial cell wall synthesis by binding to D-alanyl-D-alanine terminus of peptidoglycan precursors, similar to other glycopeptides .
Mechanism of Action

The mechanism of action for Chloroorienticin B revolves around its ability to interfere with bacterial cell wall synthesis. It binds specifically to the D-alanyl-D-alanine terminus of peptidoglycan precursors, inhibiting transglycosylation and transpeptidation processes essential for cell wall integrity. This action leads to cell lysis and death in susceptible bacteria.

Studies have shown that Chloroorienticin B exhibits potent activity against various strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting its clinical relevance .

Physical and Chemical Properties Analysis

Chloroorienticin B possesses several noteworthy physical and chemical properties:

  • Solubility: It is soluble in polar solvents such as water and methanol but less soluble in non-polar solvents.
  • Stability: The compound is stable under neutral pH conditions but may degrade under acidic or basic environments.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within the range typical for glycopeptides.

These properties influence its formulation and application in therapeutic settings.

Applications

Chloroorienticin B has several significant scientific applications:

  1. Antibiotic Development: Due to its antibacterial properties, it serves as a template for designing new antibiotics aimed at combating resistant bacterial strains.
  2. Biochemical Research: It is used as a model compound in studies exploring glycopeptide biosynthesis and enzyme specificity.
  3. Pharmaceutical Formulation: Its unique structure allows it to be used in developing novel drug formulations aimed at enhancing efficacy against resistant pathogens.
Introduction to Chloroorienticin B

Discovery and Historical Context of Chloroorienticin B

Chloroorienticin B, initially designated as A82846B or LY264826, was first isolated in 1988 from the actinomycete Amycolatopsis orientalis [6]. This glycopeptide antibiotic emerged during systematic screening efforts for novel compounds active against Gram-positive pathogens. Historically, its identification coincided with rising clinical concerns about vancomycin-resistant enterococci (VRE), positioning Chloroorienticin B as a strategic scaffold for semi-synthetic derivatives [1]. Eli Lilly researchers pioneered its characterization in the 1980s, noting structural similarities to vancomycin but with distinct glycosylation patterns that later facilitated the development of advanced antibiotics like oritavancin (a semi-synthetic derivative of Chloroeremomycin, synonymous with Chloroorienticin B) [1] [9]. The compound’s discovery marked a critical milestone in glycopeptide research, providing a chemical platform to combat antibiotic resistance.

Taxonomic Origins: Isolation from Amycolatopsis orientalis

Chloroorienticin B is exclusively biosynthesized by Amycolatopsis orientalis, a high GC-content actinobacterium within the family Pseudonocardiaceae [7]. This species was originally misclassified as Streptomyces orientalis in 1956 before taxonomic re-evaluation in 1986 established the genus Amycolatopsis based on chemotaxonomic traits, including the absence of mycolic acids and presence of meso-diaminopimelic acid in cell walls [2] [7]. Amycolatopsis orientalis thrives in soil ecosystems and demonstrates a complex secondary metabolism regulated by non-ribosomal peptide synthetase (NRPS) gene clusters [1] [9]. Genomic analyses reveal that Amycolatopsis strains harbor extensive biosynthetic machinery, with A. orientalis possessing a 8.5–9 Mb genome encoding 25+ biosynthetic gene clusters (BGCs) dedicated to specialized metabolites like glycopeptides [9] [10].

Table 1: Taxonomic Classification of Amycolatopsis orientalis

RankClassification
DomainBacteria
PhylumActinomycetota
ClassActinomycetia
OrderPseudonocardiales
FamilyPseudonocardiaceae
GenusAmycolatopsis
SpeciesAmycolatopsis orientalis

Amycolatopsis orientalis remains a primary industrial source of glycopeptide antibiotics, with Chloroorienticin B representing one of its most therapeutically significant products [1] [7].

Significance in Glycopeptide Antibiotic Research

Chloroorienticin B serves as a cornerstone for advanced glycopeptide engineering due to its structural modularity and efficacy against resistant pathogens. Unlike vancomycin, it features a heptapeptide core with three sugar moieties—including a disaccharide of glucose and epivancosamine at amino acid 4 (HPG) and a monosaccharide of epivancosamine at amino acid 6 (BHT)—enhancing molecular recognition of bacterial cell wall precursors [1] [5]. This architecture enables two strategic modifications:

  • N-Alkylation: Introduction of hydrophobic side chains (e.g., alkyl groups) to the amino sugar enhances membrane anchoring, improving activity against VRE [3].
  • C-Terminal Functionalization: Peptide or carboxamide additions augment water solubility and target affinity [5] [8].

Table 2: Key Structural Features of Chloroorienticin B vs. Vancomycin

FeatureChloroorienticin BVancomycin
Amino Acids7 (incl. D/L-HPG, DHPG)7 (similar backbone)
Glycosylation Sites2 (AA4: Glc-Epi; AA6: Epi)1 (AA4: Glc-Vancosamine)
Chlorination Sites2 (β-hydroxytyrosines)2
Cross-Links3 (2 aryl-ether, 1 biaryl)3

Research on doubly-modified derivatives—hydrophobic N-alkyl chains paired with hydrophilic C-terminal tripeptides—demonstrated synergistic effects: potent minimal inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) (≤1 µg/mL) and VRE (≤4 µg/mL), alongside enhanced aqueous solubility (>50 mg/mL) [3] [5] [8]. Solid-phase combinatorial synthesis further accelerated the production of analogs bearing tripeptides (e.g., Trp-Tyr-Glu), underscoring Chloroorienticin B’s versatility as a template for next-generation antibiotics [5].

Properties

CAS Number

118373-81-2

Product Name

Chloroorienticin B

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

Molecular Formula

C66H75Cl2N9O24

Molecular Weight

1449.2 g/mol

InChI

InChI=1S/C66H75Cl2N9O24/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(56(40)101-65-54(86)53(85)52(84)42(22-78)99-65)98-39-11-8-27(15-33(39)68)55(100-44-21-66(4,70)57(87)24(3)96-44)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92/h6-11,13-19,23-24,34-35,42,44,46-55,57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95)/t24-,34+,35-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53-,54+,55+,57-,65-,66-/m0/s1

InChI Key

ATHQCOUEZPBNLP-JWYJDYCQSA-N

SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)O)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O

Synonyms

chloroorienticin B

Canonical SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)O)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O

Isomeric SMILES

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.